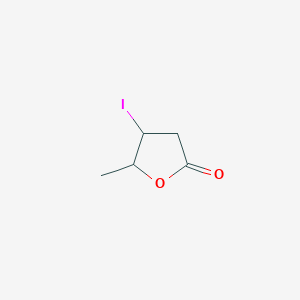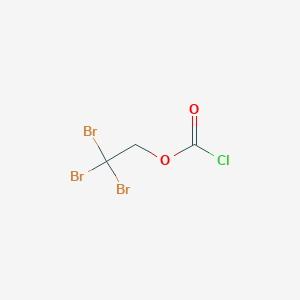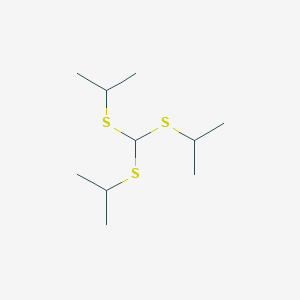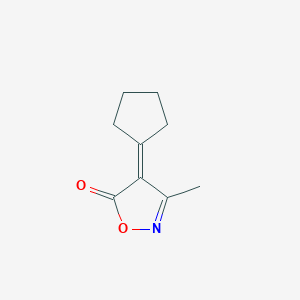
4-iodo-5-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-5-methyloxolan-2-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. The presence of iodine and a methyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-methyloxolan-2-one can be achieved through several methods. One common approach involves the iodination of a precursor furan compound. This can be done using iodine and a suitable oxidizing agent under controlled conditions. The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale iodination and methylation processes. These processes would need to be optimized for yield, purity, and cost-effectiveness. Safety measures would also be crucial due to the handling of iodine and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
4-iodo-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the iodine atom or to modify the furan ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce an azide or thiol group.
Applications De Recherche Scientifique
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: It could serve as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: The compound might be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism by which 4-iodo-5-methyloxolan-2-one exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The iodine atom and the furan ring may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydro-4-iodofuran-2(3H)-one: Similar structure but lacks the methyl group.
Dihydro-5-methylfuran-2(3H)-one: Similar structure but lacks the iodine atom.
4-Iodo-5-methylfuran-2(3H)-one: Similar structure but not fully hydrogenated.
Uniqueness
4-iodo-5-methyloxolan-2-one is unique due to the presence of both the iodine atom and the methyl group
Propriétés
Numéro CAS |
18152-73-3 |
|---|---|
Formule moléculaire |
C5H7IO2 |
Poids moléculaire |
226.01 g/mol |
Nom IUPAC |
4-iodo-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H7IO2/c1-3-4(6)2-5(7)8-3/h3-4H,2H2,1H3 |
Clé InChI |
FTDKROIGAJDVCT-UHFFFAOYSA-N |
SMILES |
CC1C(CC(=O)O1)I |
SMILES canonique |
CC1C(CC(=O)O1)I |
Key on ui other cas no. |
18152-73-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![bis-(Ethylenediamine)copper bis[dicyanoaurate]](/img/structure/B98983.png)


![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)








